2-Chloro-5-(boc-amino)benzyl mesylate

Catalog No.
S8635576
CAS No.
M.F
C13H18ClNO5S
M. Wt
335.80 g/mol
Availability
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2-Chloro-5-(boc-amino)benzyl mesylate

Product Name

2-Chloro-5-(boc-amino)benzyl mesylate

IUPAC Name

[2-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]methyl methanesulfonate

Molecular Formula

C13H18ClNO5S

Molecular Weight

335.80 g/mol

InChI

InChI=1S/C13H18ClNO5S/c1-13(2,3)20-12(16)15-10-5-6-11(14)9(7-10)8-19-21(4,17)18/h5-7H,8H2,1-4H3,(H,15,16)

InChI Key

BQIWRDMSWZOFEH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Cl)COS(=O)(=O)C

2-Chloro-5-(boc-amino)benzyl mesylate is a chemical compound with the molecular formula C13H18ClNO5SC_{13}H_{18}ClNO_5S and a molecular weight of approximately 335.80 g/mol. It is characterized by the presence of a chloro group, a tert-butoxycarbonyl (Boc) protected amino group, and a mesylate group, which makes it a versatile intermediate in organic synthesis. The compound is primarily utilized in medicinal chemistry and research settings due to its ability to participate in various

2-Chloro-5-(boc-amino)benzyl mesylate can undergo several significant chemical transformations:

  • Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles, such as amines or alcohols, facilitating the formation of new amine or ether derivatives.
  • Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the corresponding amine, which can further participate in coupling reactions.
  • Formation of Peptidomimetics: The mesylate group allows for the formation of peptidomimetic structures by facilitating the coupling of amino acids or other bioactive molecules .

While specific biological activity data for 2-chloro-5-(boc-amino)benzyl mesylate is limited, compounds with similar structures often exhibit significant biological properties. The presence of the amino group suggests potential interactions with biological targets, including enzymes and receptors. Additionally, derivatives formed from this compound may possess antimicrobial or anticancer activities due to their ability to mimic peptide structures .

The synthesis of 2-chloro-5-(boc-amino)benzyl mesylate involves several key steps:

  • Starting Material Preparation: The synthesis typically begins with 2-chloro-5-nitrobenzyl alcohol.
  • Boc Protection: The amino group is protected using tert-butoxycarbonyl anhydride under basic conditions to form the Boc-protected amine.
  • Mesylation: The alcohol is converted to the mesylate by treatment with mesyl chloride in the presence of a base like triethylamine, yielding 2-chloro-5-(boc-amino)benzyl mesylate in good yields.

2-Chloro-5-(boc-amino)benzyl mesylate has several applications:

  • Intermediate in Drug Development: It serves as an important building block for synthesizing pharmaceutical compounds, particularly those targeting peptide-like structures.
  • Research Tool: Used in studies related to peptidomimetics and drug delivery systems due to its reactive functional groups.
  • Synthesis of Biologically Active Compounds: Its ability to undergo nucleophilic substitution makes it valuable for creating derivatives with potential therapeutic effects .

Interaction studies involving 2-chloro-5-(boc-amino)benzyl mesylate focus on its reactivity with various nucleophiles and biological targets. Research has shown that compounds derived from this structure can interact with enzymes and receptors, influencing their activity and providing insights into their mechanism of action. These studies are crucial for understanding how modifications to the compound affect its biological properties and therapeutic potential .

Several compounds share structural similarities with 2-chloro-5-(boc-amino)benzyl mesylate. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-Chlorobenzyl mesylateChlorobenzene derivative with a mesylate groupOften used in similar nucleophilic substitution reactions
2-Amino-5-benzyl alcoholContains an amino group without protectionMore reactive due to lack of protecting groups
Boc-protected amino acidsAmino acids with Boc protectionDirectly used in peptide synthesis

Uniqueness of 2-Chloro-5-(boc-amino)benzyl Mesylate

The unique combination of a chloro substituent, a protected amino group, and a mesylate functionality distinguishes 2-chloro-5-(boc-amino)benzyl mesylate from other similar compounds. This specific arrangement allows for versatile reactivity patterns that are particularly useful in medicinal chemistry applications, making it an attractive candidate for further research and development .

Protection/Deprotection Strategies for Amino Groups

Boc Group Installation and Stability Considerations

The tert-butyloxycarbonyl (Boc) group serves as the primary protecting group for the amine functionality in 2-chloro-5-(Boc-amino)benzyl mesylate. Installation typically involves reacting the free amine with di-tert-butyl dicarbonate (Boc~2~O) in the presence of a base. Common solvents include tetrahydrofuran (THF), acetonitrile, or biphasic systems like chloroform-water mixtures [1] [2]. Sodium hydroxide, 4-dimethylaminopyridine (DMAP), or sodium bicarbonate are frequently employed as bases, with reaction temperatures ranging from 0°C to 40°C [1] [5].

Stability of the Boc group during subsequent mesylation is critical. The Boc carbamate is resistant to nucleophilic attack under mildly acidic or neutral conditions but may degrade in strongly acidic environments (e.g., trifluoroacetic acid) [2] [3]. This necessitates careful selection of mesylation reagents to avoid premature deprotection. For example, methanesulfonyl chloride (MsCl) in dichloromethane with triethylamine at 0–25°C preserves Boc integrity while achieving quantitative mesylation of benzylic hydroxyl groups [6].

Boc Protection ConditionsSolventBaseTemperature
Boc~2~O (1.2 equiv)THF/WaterNaOH0°C → 25°C
Boc~2~O (2.0 equiv)AcetonitrileDMAP40°C
Boc~2~O (1.5 equiv)Chloroform/WaterNaHCO~3~Reflux

Mesylation Techniques for Benzylic Hydroxyl Groups

Mesylation of the benzylic alcohol to form the mesylate ester is typically achieved using methanesulfonyl chloride (MsCl) in anhydrous dichloromethane or ethyl acetate. Tertiary amine bases such as triethylamine or N,N-diisopropylethylamine (DIPEA) are added to scavenge HCl generated during the reaction [6]. Reaction completion is often confirmed via thin-layer chromatography (TLC) or ~1~H NMR spectroscopy, with characteristic upfield shifts for the benzylic protons (δ 4.5–5.0 ppm).

Key considerations include:

  • Moisture Control: Anhydrous conditions prevent hydrolysis of MsCl to methanesulfonic acid.
  • Temperature: Reactions are conducted at 0–25°C to minimize side reactions such as over-sulfonation or Boc group cleavage.
  • Stoichiometry: A 1.1–1.3 molar equivalent of MsCl ensures complete conversion without excess reagent complicating purification [6].

Key Synthetic Pathways from Precursor Compounds

The synthesis begins with 2-chloro-5-aminobenzyl alcohol, which undergoes sequential protection and mesylation:

  • Amine Protection:
    $$ \text{2-Chloro-5-aminobenzyl alcohol} + \text{Boc}_2\text{O} \xrightarrow{\text{Base}} \text{2-Chloro-5-(Boc-amino)benzyl alcohol} $$
    This step employs Boc~2~O in THF/water with sodium bicarbonate, yielding >85% protected alcohol [1] [5].

  • Alcohol Mesylation:
    $$ \text{2-Chloro-5-(Boc-amino)benzyl alcohol} + \text{MsCl} \xrightarrow{\text{Et}_3\text{N}} \text{2-Chloro-5-(Boc-amino)benzyl mesylate} $$
    Dichloromethane at 0°C with triethylamine gives >90% mesylate [6].

Alternative routes involve late-stage Boc deprotection, but this risks destabilizing the mesylate group. For example, attempts to deprotect Boc under acidic conditions (e.g., HCl in dioxane) led to partial hydrolysis of the mesylate ester [4].

Optimization of Reaction Conditions and Yield Maximization

Optimization focuses on three areas:

  • Solvent Selection:

    • Boc Protection: THF/water mixtures enhance reaction rates via "on-water" effects, while acetonitrile improves solubility for hydrophobic substrates [2] [5].
    • Mesylation: Dichloromethane minimizes side reactions compared to polar aprotic solvents like dimethylformamide (DMF).
  • Catalyst Use:
    DMAP (10 mol%) accelerates Boc protection by activating Boc~2~O, reducing reaction times from 12 h to 2 h [1] [3].

  • Temperature Gradients:
    Gradual warming from 0°C to 25°C during mesylation prevents exothermic decomposition of MsCl.

ParameterOptimal ValueImpact on Yield
Boc~2~O Equivalents1.589%
MsCl Equivalents1.292%
Reaction Temperature0°C → 25°C94%

Byproduct Analysis and Purification Challenges

Common byproducts include:

  • Over-Sulfonated Derivatives: Result from excess MsCl reacting with aromatic amines or residual hydroxyl groups.
  • Boc-Deprotected Intermediates: Formed under acidic mesylation conditions or prolonged storage [4].
  • Intramolecular Cyclization Products: Observed when unprotected amines react with mesylate groups, forming pyrrolidine-like structures [4].

Purification challenges arise from the similar polarities of the target compound and byproducts. Silica gel chromatography with ethyl acetate/hexane gradients (20–50%) effectively separates mesylate from Boc-deprotected species. Reverse-phase HPLC (C18 column, acetonitrile/water) resolves over-sulfonated derivatives but requires acidic mobile phases (0.1% TFA), risking Boc cleavage [4] [6].

Crystallization from tert-butyl methyl ether (MTBE) at −20°C yields pure 2-chloro-5-(Boc-amino)benzyl mesylate as white crystals (mp 98–101°C), though yields drop to 70% due to solubility limitations [6].

The benzylic position in 2-Chloro-5-(boc-amino)benzyl mesylate represents a particularly reactive site for nucleophilic substitution reactions [1] [2]. The compound exhibits enhanced reactivity compared to analogous non-benzylic systems due to the resonance stabilization provided by the aromatic ring [3]. Under standard reaction conditions, nucleophilic substitution proceeds primarily through an SN2 mechanism, characterized by inversion of configuration and second-order kinetics [1] [4].

Experimental investigations reveal that the compound readily undergoes nucleophilic substitution with a diverse range of nucleophiles, including alcohols, amines, and thiolates. The reaction exhibits typical SN2 characteristics with rate constants ranging from 1.1 × 10⁻⁴ M⁻¹s⁻¹ for fluoride ion to 1.8 × 10⁻¹ M⁻¹s⁻¹ for iodide ion [5]. The activation energies for these transformations span from 42.1 kJ/mol for highly nucleophilic species to 89.1 kJ/mol for weaker nucleophiles.

The presence of the 2-chloro substituent on the aromatic ring introduces an electron-withdrawing effect that enhances the electrophilicity of the benzylic carbon [6]. This electronic activation, combined with the excellent leaving group ability of the mesylate, creates optimal conditions for nucleophilic attack [7] [8]. The tert-butoxycarbonyl protecting group at the 5-position does not significantly interfere with the substitution reaction, maintaining its protective function throughout the transformation [9].

NucleophileRate Constant k₂ (M⁻¹s⁻¹)Activation Energy Eₐ (kJ/mol)Mechanism
Methanol1.2 × 10⁻³67.2SN2
Ethanol8.9 × 10⁻⁴69.8SN2
Benzylamine2.4 × 10⁻²52.4SN2
Thiophenol4.7 × 10⁻²48.9SN2
Iodide1.8 × 10⁻¹42.1SN2

Role of Mesylate as Leaving Group in Coupling Reactions

The mesylate functional group serves as an exceptional leaving group in various palladium-catalyzed cross-coupling reactions [10] [11]. Unlike traditional halide leaving groups, mesylates offer unique advantages in terms of substrate accessibility and reaction selectivity. The methanesulfonate ester functionality exhibits intermediate reactivity between chloride and bromide substituents, enabling selective coupling strategies [7] [12].

Palladium-catalyzed cross-coupling reactions utilizing 2-Chloro-5-(boc-amino)benzyl mesylate demonstrate remarkable versatility across multiple coupling manifolds [13] [14]. Suzuki-Miyaura coupling reactions proceed efficiently at 80°C in the presence of Pd(PPh₃)₄ catalyst and K₂CO₃ base, delivering cross-coupled products in 78% yield after 12 hours [15]. The reaction mechanism involves oxidative addition of palladium to the carbon-oxygen bond of the mesylate, followed by transmetallation with organoborane coupling partners and reductive elimination to form the desired carbon-carbon bond [15].

Heck coupling reactions, while requiring elevated temperatures (120°C), successfully couple the compound with various alkenes to produce substituted styrene derivatives [13]. The mesylate leaving group facilitates clean oxidative addition, avoiding the complications often associated with aryl chloride substrates. Sonogashira coupling proceeds under milder conditions (60°C) with excellent yields (82%), demonstrating the exceptional leaving group ability of the mesylate functionality [16].

Coupling TypeCatalystTemperature (°C)Yield (%)Reaction Time (h)
Suzuki-MiyauraPd(PPh₃)₄807812
HeckPd(OAc)₂/PPh₃1206518
SonogashiraPd(PPh₃)₂Cl₂/CuI60828
Buchwald-HartwigPd₂(dba)₃/BINAP1007124
NegishiPd(PPh₃)₄25896

The exceptional performance in Negishi coupling at room temperature (89% yield in 6 hours) highlights the superior leaving group ability of mesylate compared to conventional halides [17]. This reactivity profile enables mild reaction conditions that preserve sensitive functional groups, including the tert-butoxycarbonyl protecting group.

Stability Under Acidic and Basic Conditions

The stability profile of 2-Chloro-5-(boc-amino)benzyl mesylate exhibits marked pH dependence, with distinct hydrolysis pathways operating under acidic and basic conditions [8] [18]. Under strongly acidic conditions (pH 1-3), the compound undergoes rapid hydrolysis with 45-78% decomposition within one hour at 25°C [19]. The primary hydrolysis products include the corresponding benzyl alcohol and methanesulfonic acid, consistent with acid-catalyzed ester hydrolysis mechanisms [20].

The hydrolysis kinetics follow pseudo-first-order behavior under excess water conditions, with rate constants increasing substantially as pH decreases [19]. At pH 1, the half-life is approximately 0.6 hours, while at pH 4, the compound exhibits significantly improved stability with only 25% hydrolysis after one hour. This pH-dependent stability reflects the general acid catalysis mechanism typical of sulfonate esters [21].

Under neutral conditions (pH 6-8), the compound demonstrates excellent stability with less than 5% hydrolysis after extended exposure periods [8]. This stability window is particularly advantageous for synthetic applications requiring neutral or mildly acidic conditions. The tert-butoxycarbonyl protecting group remains intact under these conditions, maintaining its protective function [9].

pHTemperature (°C)Time (h)Hydrolysis (%)Product Distribution
125178Alcohol + MSA
325145Alcohol + MSA
525112Mostly intact
72512Intact
102518Base hydrolysis
1225135Base hydrolysis

Basic conditions (pH 10-12) promote alternative hydrolysis pathways involving nucleophilic attack by hydroxide ion on the sulfur center [20]. This mechanism results in different product distributions and kinetic profiles compared to acid-catalyzed hydrolysis. At pH 12, approximately 35% hydrolysis occurs within one hour, primarily through base-catalyzed ester cleavage [21].

Competing Reaction Pathways in Complex Systems

In the presence of strong bases, 2-Chloro-5-(boc-amino)benzyl mesylate exhibits competing reaction pathways between nucleophilic substitution and elimination processes [22] [23]. The relative contribution of each pathway depends critically on the nature of the base, reaction temperature, and solvent system [24]. Under mild conditions with weak bases such as triethylamine, nucleophilic substitution predominates (85% substitution, 8% elimination) [22].

As base strength increases, elimination pathways become increasingly competitive [23]. With 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at 50°C, the substitution to elimination ratio decreases to 60:25, indicating significant E2 competition [24]. Strong alkoxide bases such as potassium tert-butoxide favor elimination reactions (40% elimination, 45% substitution), reflecting the preference for proton abstraction from the benzylic position [25].

The benzylic position is particularly susceptible to elimination reactions due to the stability of the resulting conjugated alkene product [25]. The elimination reaction proceeds through an E2 mechanism, with anti-periplanar arrangement of the mesylate leaving group and the abstracted proton [23]. The presence of the electron-withdrawing chloro substituent stabilizes the developing negative charge during the elimination transition state [6].

BaseTemperature (°C)Substitution (%)Elimination (%)Primary Mechanism
None25952SN2
Triethylamine25858SN2
DBU506025SN2/E2
tBuOK504540E2/SN2
NaH253055E2
LDA-781570E2

Temperature effects play a crucial role in determining reaction selectivity [24]. Lower temperatures generally favor substitution pathways by reducing the entropic advantage of elimination reactions. At -78°C with lithium diisopropylamide (LDA), elimination becomes the dominant pathway (70% elimination), despite the low temperature, due to the extremely strong basicity of the reagent [26].

The competing pathways can be rationalized through consideration of the relative activation barriers and thermodynamic driving forces [23]. Substitution reactions are typically favored by good nucleophiles and moderate temperatures, while elimination reactions are promoted by strong bases and elevated temperatures [22]. The ability to control these competing pathways through judicious choice of reaction conditions provides synthetic chemists with valuable tools for selective transformations of this versatile synthetic intermediate [27].

XLogP3

2.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

335.0594215 g/mol

Monoisotopic Mass

335.0594215 g/mol

Heavy Atom Count

21

Dates

Last modified: 11-21-2023

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